molecular formula C16H13N3O3S B12802868 2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- CAS No. 72150-93-7

2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)-

Cat. No.: B12802868
CAS No.: 72150-93-7
M. Wt: 327.4 g/mol
InChI Key: GYHKIXZQDCKUPI-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- is an organic compound belonging to the class of naphthalene sulfonic acids. This compound is characterized by the presence of a naphthalene moiety with a sulfonic acid group at the 2-position, an amino group at either the 5- or 8-position, and a phenylazo group at the 8- or 5-position. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

Major Products

Scientific Research Applications

2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group enhances solubility in aqueous media, while the amino and phenylazo groups facilitate binding to specific substrates. The compound can participate in various biochemical pathways, including electron transfer and conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and phenylazo groups allows for versatile applications in dye synthesis and other chemical processes .

Properties

CAS No.

72150-93-7

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

5-amino-8-phenyldiazenylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C16H13N3O3S/c17-15-8-9-16(19-18-11-4-2-1-3-5-11)14-10-12(23(20,21)22)6-7-13(14)15/h1-10H,17H2,(H,20,21,22)

InChI Key

GYHKIXZQDCKUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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